molecular formula C11H14BrMgNO B6288965 (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& CAS No. 480424-77-9

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu&

Cat. No.: B6288965
CAS No.: 480424-77-9
M. Wt: 280.44 g/mol
InChI Key: NWGRMLFTJZVEAO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is a chemical compound with the molecular formula C11H14BrMgNO and a molecular weight of 280.44 g/mol . It is commonly used in research and development settings, particularly in the field of organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Scientific Research Applications

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:

Mechanism of Action

The mechanism of action of Grignard reagents, in general, involves the nucleophilic addition of the carbon-magnesium bond to a suitable electrophile . The specific mechanism of action for this compound in its various applications is not detailed in the available resources.

Safety and Hazards

This compound is hazardous for shipping . It’s a highly flammable liquid and vapor, may form explosive peroxides, and reacts violently with water . It may cause respiratory irritation and causes severe skin burns and eye damage .

Preparation Methods

The synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& typically involves the reaction of 2-(4-Morpholinylmethyl)Bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H5CH2Br(Nmorpholine)+Mg[C6H5CH2(Nmorpholine)MgBr]+THFC_6H_5CH_2Br(N-morpholine) + Mg \rightarrow [C_6H_5CH_2(N-morpholine)MgBr] + THF C6​H5​CH2​Br(N−morpholine)+Mg→[C6​H5​CH2​(N−morpholine)MgBr]+THF

Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& undergoes several types of chemical reactions, including:

Common reagents used in these reactions include THF, various carbonyl compounds, and other nucleophiles. Major products formed from these reactions are typically alcohols, ketones, and other carbonyl derivatives.

Comparison with Similar Compounds

(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a morpholine group, provides additional stability and reactivity compared to simpler Grignard reagents . This makes it particularly useful in reactions requiring high selectivity and stability.

Similar Compounds

  • Phenylmagnesium Bromide
  • Methylmagnesium Bromide
  • Ethylmagnesium Bromide

Properties

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGRMLFTJZVEAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrMgNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-77-9
Record name 480424-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.